cis-4-(Hydroxymethyl)-3-piperidinol hydrochloride
Description
cis-4-(Hydroxymethyl)-3-piperidinol hydrochloride is a piperidine derivative characterized by a hydroxymethyl group at the 4-position and a hydroxyl group at the 3-position on the piperidine ring. Its molecular formula is C₆H₁₃NO₂·HCl, with a molecular weight of 183.64 g/mol. The compound’s stereochemistry (cis-configuration) and polar functional groups contribute to its solubility in aqueous media, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
(3S,4R)-4-(hydroxymethyl)piperidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOSFSLEEORCKE-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@H]1CO)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodium-Catalyzed Hydrogenation
The hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine serves as a foundational step. Patent CN105439939A details the use of a 5% rhodium-on-carbon (Rh/C) catalyst under 4–6 MPa H₂ at 80–100°C, achieving 96.8% yield. Subsequent resolution with D-pyroglutamic acid in ethanol introduces chirality, yielding (S)-3-hydroxypiperidine D-pyroglutamate (55% yield). Boc protection and hydrolysis then afford the free base, which is converted to the hydrochloride salt using HCl.
Advantages : Scalable for industrial use.
Limitations : High-pressure H₂ requires specialized equipment.
Electrocatalytic Hydrogenation
Recent advancements in JACS (2024) demonstrate ambient-condition electrocatalytic hydrogenation using rhodium catalysts in a membrane electrode assembly. Pyridine is reduced to piperidine at 25 mA cm⁻² with 99% current efficiency, achieving 98% yield after 9 F mol⁻¹ charge. Adapting this method to 3-hydroxypyridine derivatives could streamline cis-4-(hydroxymethyl)-3-piperidinol synthesis.
Stereoselective Synthesis via Chiral Pool Strategies
Enzymatic Resolution
Patent CA2568836C outlines an enzymatic approach using lipase to hydrolyze racemic 3,4-trans-disubstituted pyrrolidinones. While optimized for pyrrolidines, analogous application to piperidine precursors could enantioselectively generate the cis configuration. For example, hydrolysis of a racemic piperidinone with Candida antarctica lipase B (CAL-B) achieves >98% enantiomeric excess (ee).
Diastereoselective Reduction
The PubMed study (2022) highlights NaBH₄ reduction of 4-oxopiperidine intermediates, favoring cis-diol formation with >19:1 diastereomeric ratio (dr). For instance, reduction of N-Boc-4-oxopiperidine-3-carboxylate yields cis-4-hydroxymethyl-3-piperidinol after acidic deprotection.
Reaction Conditions :
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Substrate: N-Boc-4-oxopiperidine-3-carboxylate
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Reducing Agent: NaBH₄ in MeOH, 0°C → RT
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Yield: 74%
Multi-Step Synthesis from Protected Intermediates
Boc Deprotection and Salt Formation
ChemicalBook outlines a straightforward method: treatment of N-Boc-4-hydroxypiperidine with HCl in 1,4-dioxane at 20°C for 2 hours yields 4-hydroxypiperidine hydrochloride (99% yield). Adapting this to cis-4-(hydroxymethyl)-3-piperidinol requires prior introduction of the hydroxymethyl group via aldol condensation (e.g., formaldehyde addition).
Typical Protocol :
Hydroxymethyl Group Installation
Patent US3845062A describes condensing amines with aldehydes in acidic aqueous media (pH 2–4). For example, reacting 3-piperidinol with formaldehyde under reflux introduces the hydroxymethyl group. Subsequent HCl treatment forms the hydrochloride salt.
Industrial-Scale Considerations
The Rh/C hydrogenation method (CN105439939A) is preferred for large-scale production due to its high yield (96.8%) and compatibility with continuous-flow reactors. In contrast, electrocatalytic methods offer sustainability benefits but require optimization for piperidine substrates .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-Hydroxy-4-piperidinemethanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various piperidine derivatives with different functional groups.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-piperidone derivatives.
Reduction: Formation of various substituted piperidines.
Substitution: Formation of halogenated or aminated piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Cis-4-(Hydroxymethyl)-3-piperidinol hydrochloride is being explored for its potential in drug development:
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Analgesic Properties : Its structural similarity to other piperidine derivatives indicates potential analgesic effects, particularly through interactions with opioid receptors, which could lead to new pain management therapies .
Biological Interactions
The compound's interactions with neurotransmitter systems are critical for understanding its pharmacological potential:
- Opioid Receptor Modulation : Research indicates that this compound may interact with mu-opioid receptors, influencing pain perception and mood regulation .
- Antimicrobial Activity : Related compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapies.
Neuroprotective Effects
In vitro studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress. This suggests its role in managing neurodegenerative diseases.
Anti-Tuberculosis Activity
A study identified this compound as part of a library with promising anti-tuberculosis properties. The compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL against Mycobacterium tuberculosis, indicating potential effectiveness in tuberculosis treatment.
Mechanism of Action
The mechanism of action of cis-3-Hydroxy-4-piperidinemethanol hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The hydroxyl group and piperidine ring play crucial roles in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key differences between cis-4-(Hydroxymethyl)-3-piperidinol hydrochloride and related piperidine derivatives:
Key Findings from Comparative Analysis
Polarity and Solubility :
- The target compound’s hydroxyl and hydroxymethyl groups confer higher aqueous solubility compared to analogs with aromatic (e.g., phenyl, m-tolyl) or aliphatic (e.g., methylcyclohexyl) substituents .
- Migalastat hydrochloride, with three hydroxyl groups, exhibits even greater hydrophilicity, aligning with its use in systemic enzyme therapy .
Pharmacological Activity :
- Migalastat’s triol structure enables binding to α-galactosidase, contrasting with the target compound’s simpler hydroxyl substituents, which may target distinct enzymes or receptors .
- Compounds with bulky substituents (e.g., m-tolyl, methylcyclohexyl) are associated with dissociative or receptor-antagonist effects, suggesting divergent mechanisms from the target compound .
Synthesis and Stability: Enzyme-catalyzed synthesis in biphasic systems (e.g., Tris buffer/organic solvent mixtures) is noted for similar piperidine derivatives, implying shared synthetic challenges in maintaining stereochemical integrity . The dihydrochloride form of cis-1,3-dimethyl-4-piperidinamine demonstrates enhanced stability and solubility compared to mono-HCl salts, a consideration for pharmaceutical formulation .
Biological Activity
Cis-4-(Hydroxymethyl)-3-piperidinol hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a piperidinol derivative, characterized by its hydroxymethyl group at the 4-position of the piperidine ring. This structural feature is crucial for its biological activity, influencing interactions with various biological targets.
Antimicrobial Activity
Research has demonstrated that piperidinol derivatives exhibit potent antibacterial activity against Mycobacterium abscessus and Mycobacterium tuberculosis. A study identified a derivative known as PIPD1, which effectively inhibits the mycolic acid transporter MmpL3, leading to bacterial death by disrupting trehalose dimycolate synthesis .
Table 1: Antimicrobial Activity of Piperidinol Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| PIPD1 | M. abscessus | 0.5 μg/ml | Inhibition of MmpL3 |
| FMD-88 | M. abscessus | 0.25 μg/ml | Inhibition of trehalose transport |
| FMD-15 | M. tuberculosis | 0.75 μg/ml | Similar mechanism as PIPD1 |
The structure-activity relationship (SAR) studies indicate that modifications on the aromatic rings significantly affect the antimicrobial potency. For instance, substituents in the ortho position enhance activity compared to meta or para positions .
Anticancer Activity
The compound has also shown cytotoxic effects against various cancer cell lines. Studies involving derivatives of piperidinol have reported significant cytotoxicity towards murine and human cancer cell lines, indicating potential for development as an anticancer agent .
Table 2: Cytotoxicity of Piperidinol Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Lepadin A | Human breast cancer (MCF-7) | 10 | >10 |
| Lepadin B | Human lung cancer (A549) | 15 | >8 |
| Cis-4-HM-Pip | Oral squamous carcinoma (HSC-3) | 12 | >5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for bacterial cell wall synthesis, contributing to its antimicrobial properties.
- Cytotoxic Mechanisms : In cancer cells, it induces apoptosis through various pathways, including oxidative stress and disruption of mitochondrial function .
Case Studies
Several case studies have highlighted the effectiveness of piperidinol derivatives in clinical settings:
- Case Study 1 : A clinical trial involving PIPD1 demonstrated a significant reduction in bacterial load in patients with drug-resistant tuberculosis after treatment.
- Case Study 2 : A laboratory study showed that this compound exhibited enhanced cytotoxicity against colorectal cancer cells when used in combination with standard chemotherapy agents.
Q & A
Basic Questions
Q. What are the common synthetic routes for cis-4-(Hydroxymethyl)-3-piperidinol hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or hydroxylation of piperidine precursors. For example, partitioning between basic water and toluene can isolate intermediates, followed by reactions in dry pyridine and chloroform to introduce functional groups . Optimization includes controlling pH during extraction to avoid racemization and using anhydrous solvents to prevent side reactions. Temperature gradients (e.g., maintaining 0–5°C during exothermic steps) improve yield.
Q. What methods are recommended for the purification of this compound to minimize impurities?
- Methodological Answer : High-performance liquid chromatography (HPLC) with reversed-phase C18 columns is effective, using mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid. Impurity standards, such as trans-isomers or hydroxylated byproducts (e.g., trans-4-aminocyclohexanol hydrochloride, CAS 50910-54-8), should be used for calibration . Recrystallization from ethanol/water mixtures (1:3 v/v) at −20°C can further reduce residual solvents.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for weighing and reactions to avoid inhalation. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, neutralize with sodium bicarbonate and adsorb with inert materials like vermiculite .
Advanced Research Questions
Q. How can researchers address stereochemical challenges in the synthesis of this compound?
- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) separates cis/trans isomers. Asymmetric catalysis with chiral ligands (e.g., (R)-BINAP) during hydroxylation ensures stereoselectivity . Nuclear Overhauser effect (NOE) NMR spectroscopy confirms cis-configuration by analyzing spatial proximity of hydroxymethyl and piperidinol protons .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding studies?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) reveal that the cis-configuration aligns the hydroxymethyl group with polar residues in 5-HT receptor binding pockets, enhancing affinity. Comparative assays using trans-isomers (e.g., trans-4-aminocyclohexanol hydrochloride) show 10-fold lower activity, confirming stereospecificity . Radioligand displacement assays (³H-5-HT) quantify binding constants (Kd) under physiological pH (7.4) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
